molecular formula C33H40O20 B13420259 Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside)

Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside)

Cat. No.: B13420259
M. Wt: 756.7 g/mol
InChI Key: ZMKFRCAKYUJGFQ-QPCXLFDESA-N
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Description

Isosaponarin 2’‘-O-glucoside (Isovitexin-2’‘-4’-di-O-beta-D-glucoside) is a natural flavonoid glycoside. It is known for its presence in various plants and has been studied for its potential biological activities. The compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isosaponarin 2’'-O-glucoside can be synthesized through chemical reactions involving the glycosylation of isovitexin. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to attach glucose molecules to the isovitexin structure .

Industrial Production Methods

Industrial production of Isosaponarin 2’'-O-glucoside often involves extraction from natural sources, such as plants belonging to the Caryophyllaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Isosaponarin 2’'-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for glycosylation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives, oxidized forms, and reduced forms of Isosaponarin 2’'-O-glucoside .

Scientific Research Applications

Isosaponarin 2’'-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isosaponarin 2’'-O-glucoside involves its interaction with molecular targets such as the TGF-β type II receptor and prolyl 4-hydroxylase proteins. These interactions lead to the upregulation of collagen synthesis and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isosaponarin 2’'-O-glucoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C33H40O20/c34-7-16-23(41)27(45)31(53-33-29(47)26(44)22(40)18(9-36)52-33)30(50-16)20-13(38)6-15-19(24(20)42)12(37)5-14(49-15)10-1-3-11(4-2-10)48-32-28(46)25(43)21(39)17(8-35)51-32/h1-6,16-18,21-23,25-36,38-47H,7-9H2/t16-,17-,18-,21-,22-,23-,25+,26+,27+,28-,29-,30+,31-,32-,33+/m1/s1

InChI Key

ZMKFRCAKYUJGFQ-QPCXLFDESA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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